molecular formula C10H10N2O4 B13996197 n-(3-Acetyl-4-nitrophenyl)acetamide CAS No. 6637-18-9

n-(3-Acetyl-4-nitrophenyl)acetamide

Cat. No.: B13996197
CAS No.: 6637-18-9
M. Wt: 222.20 g/mol
InChI Key: AZPKTDHDQUTREM-UHFFFAOYSA-N
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Description

N-(3-Acetyl-4-nitrophenyl)acetamide is an organic compound with the molecular formula C10H10N2O4 It is a derivative of acetanilide, where the phenyl ring is substituted with acetyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetyl-4-nitrophenyl)acetamide typically involves the acetylation of 3-nitroaniline followed by further acetylation. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid to facilitate the reaction. The process can be summarized as follows:

    Acetylation of 3-nitroaniline: 3-nitroaniline is reacted with acetic anhydride in the presence of sulfuric acid to form N-(3-nitrophenyl)acetamide.

    Further Acetylation: The resulting N-(3-nitrophenyl)acetamide is then subjected to another acetylation step to introduce the acetyl group at the 3-position, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: N-(3-Amino-4-nitrophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(3-Acetyl-4-nitrophenyl)acetic acid.

Scientific Research Applications

N-(3-Acetyl-4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(3-Acetyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)acetamide: Similar structure but with the nitro group at the 4-position.

    N-(3-Nitrophenyl)acetamide: Similar structure but without the additional acetyl group.

    N-Acetyl-4-nitroaniline: Similar structure but with the acetyl group at the 4-position.

Uniqueness

N-(3-Acetyl-4-nitrophenyl)acetamide is unique due to the presence of both acetyl and nitro groups at specific positions on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

6637-18-9

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

N-(3-acetyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C10H10N2O4/c1-6(13)9-5-8(11-7(2)14)3-4-10(9)12(15)16/h3-5H,1-2H3,(H,11,14)

InChI Key

AZPKTDHDQUTREM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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